molecular formula C15H13Cl2N3O2 B2917662 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone CAS No. 866050-66-0

2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone

Cat. No.: B2917662
CAS No.: 866050-66-0
M. Wt: 338.19
InChI Key: YYUFYBCDRIIAEY-UHFFFAOYSA-N
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Description

The compound 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone features a cyclohexanone core substituted at the 2-position with a carbonyl-linked 1,2,3-triazole ring bearing a 3,4-dichlorophenyl group. This structure combines a ketone-functionalized cyclohexane with a triazole heterocycle, a motif often associated with bioactivity due to its ability to engage in hydrogen bonding and π-π interactions. The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method widely used for regioselective triazole formation .

Properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-11-6-5-9(7-12(11)17)20-8-13(18-19-20)15(22)10-3-1-2-4-14(10)21/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUFYBCDRIIAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone typically involves a multistep process:

  • Formation of the 1,2,3-Triazole Ring: : This step commonly utilizes the azide-alkyne Huisgen cycloaddition reaction, often catalyzed by copper (CuAAC), to form the 1,2,3-triazole ring. The reaction is usually carried out under mild conditions in the presence of a base.

  • Attachment of the Dichlorophenyl Group:

  • Coupling with Cyclohexanone: : The final step generally entails the condensation of the triazole intermediate with cyclohexanone under acidic or basic conditions to form the final product.

Industrial Production Methods: Scaling up the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactions and the use of automated systems to precisely control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically at the cyclohexanone moiety, leading to the formation of cyclohexanone derivatives.

  • Reduction: : Reduction reactions may target the triazole ring or the ketone group, resulting in various reduced forms of the compound.

  • Substitution: : Substitution reactions are common at the dichlorophenyl group, potentially introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Reagents such as halogens, organometallics, and acids are typically used in substitution reactions.

Major Products:

  • Oxidation: : Oxidized derivatives of cyclohexanone.

  • Reduction: : Reduced triazole and ketone derivatives.

  • Substitution: : Functionalized dichlorophenyl derivatives.

Scientific Research Applications

2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone has diverse applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its triazole moiety.

  • Medicine: : Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is thought to involve interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins may interact with the triazole or dichlorophenyl groups.

  • Pathways Involved: : The compound may modulate biochemical pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Cyclohexanone core: Enhances rigidity and influences solubility.
  • Triazole ring : Provides hydrogen-bonding capability and metabolic stability.
  • 3,4-Dichlorophenyl group : Introduces hydrophobicity and electronic effects via chlorine substituents.

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclohexanone Triazole, 3,4-dichlorophenyl, ketone ~350 (calculated)
5h () Morpholine-pyrimidine Triazole, 3,4-dichlorophenyl, thioether Not reported
6h () Benzoxazole-triazole Triazole-3-thione, 4-chlorophenyl, benzoxazole 419 (M+1)
Etaconazole () Dioxolane Triazole, 2,4-dichlorophenyl, dioxolane Not reported
Physicochemical Properties
  • Solubility: The cyclohexanone core improves water solubility compared to purely aromatic analogs (e.g., 6h).

Table 2: Activity and Application Comparison

Compound Biological Target Key Activity Insights Application Potential Reference
Target Compound HDAC (predicted) Moderate binding due to rigid cyclohexanone Anticancer research
5h HDAC7 Strong inhibition via morpholine-thioether Lead HDAC inhibitor
6h Not specified Benzoxazole enhances thermal stability Antimicrobial candidate
Etaconazole Fungal membranes Dioxolane enhances lipid interaction Agricultural fungicide

Biological Activity

The compound 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is a triazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₃Cl₂N₃O
  • Molecular Weight : 301.16 g/mol
  • Key Functional Groups : Triazole ring, carbonyl group, cyclohexanone moiety

The presence of the triazole ring is significant as compounds containing this moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains. For instance, research demonstrates that triazoles can disrupt cell wall synthesis in bacteria, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: HeLa Cell Line

In a study involving the HeLa cell line (cervical cancer), treatment with the compound resulted in:

  • Cell Viability Reduction : 70% at 50 µM concentration after 24 hours.
  • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Effects

Triazole compounds are also noted for their anti-inflammatory properties. The compound has been shown to inhibit the NF-κB pathway, which is crucial in mediating inflammatory responses.

The proposed mechanism involves the inhibition of IκB kinase (IKK), leading to reduced translocation of NF-κB to the nucleus, thereby decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or alterations in the carbonyl group can significantly affect potency and selectivity.

Modification Effect on Activity
Substitution on phenyl ringIncreased antimicrobial activity
Alteration of carbonyl positionEnhanced anticancer efficacy

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